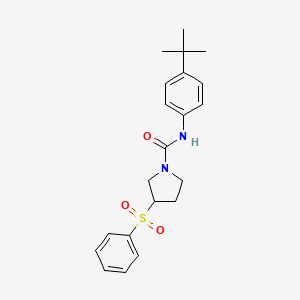

![molecular formula C9H17ClN2O2 B2842146 (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride CAS No. 2227832-99-5](/img/structure/B2842146.png)

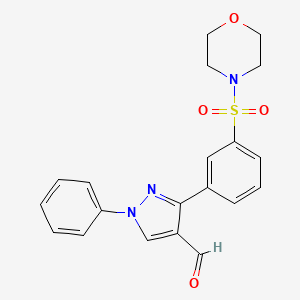

(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle .

Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in many studies . Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . Methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as molecular docking and three-dimensional quantitative structure–activity relationships (3D-QSAR) . These techniques can provide insights into the binding interaction modes of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The compound can participate in various reactions, including those involving LSD1 inhibitors . The binding interaction modes of a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors have been studied using molecular docking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it contains a total of 33 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 2 five-membered rings, and 1 eight-membered ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Furo[3,2-b]pyrrole Derivatives

The synthesis and reactions of furo[3,2-b]pyrrole derivatives have been a subject of interest due to their potential application in various fields, including medicinal chemistry and material science. For instance, the synthesis of novel furo[3,2-b]pyrrole derivatives through reactions involving hydrazine hydrate and o-phenylenediamine has been reported, showcasing the versatility of these compounds in organic synthesis and the potential for creating diverse molecular architectures (Sarıpınar, Karatas, & Ilhan, 2007).

Advanced Material Development

Polyamides Incorporating Pyrrole and Furo[3,2-b] Derivatives

Research on new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, including the synthesis of polymers that incorporate pyridyl moieties, indicates the application of these structures in developing high-performance materials with desirable thermal and solubility properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antileukemic Activities

Antileukemic Activity

Compounds structurally related to furo[3,2-b]pyrrole have been synthesized and evaluated for their antileukemic activities, demonstrating the potential of such structures in contributing to the development of new therapeutic agents (Ladurée et al., 1989).

Heterocyclic Chemistry

Synthesis of Heterocycles

The synthesis of thio- and furan-fused heterocycles, including derivatives that might share structural features with the compound , showcases the compound's relevance in the synthesis of complex heterocyclic systems, which are crucial in pharmaceuticals and agrochemicals (Ergun et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential as an LSD1 inhibitor . This could involve more detailed studies of its binding interaction modes and the development of new compounds based on its structure . The results of such research could provide valuable guidance for designing new reversible LSD1 inhibitors in the future .

Propiedades

IUPAC Name |

(3aS,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-11(2)9(12)7-5-8-6(10-7)3-4-13-8;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJHWYKMSCDQHT-WQYNNSOESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC2C(N1)CCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@H]2[C@@H](N1)CCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

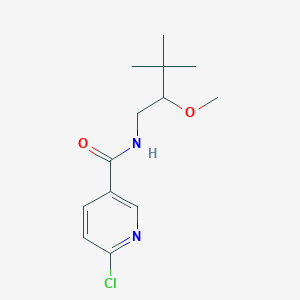

![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

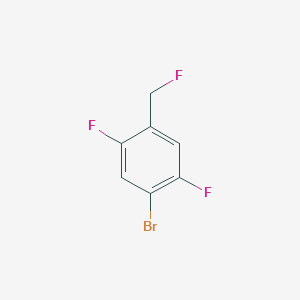

![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)

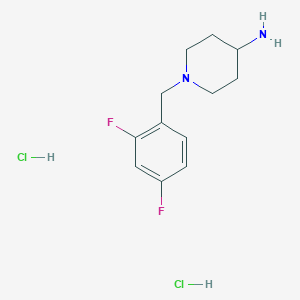

![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)

![4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2842076.png)

![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)